molecular formula C14H12Br2 B15219132 2,6-Dibromo-3',5'-dimethyl-1,1'-biphenyl

2,6-Dibromo-3',5'-dimethyl-1,1'-biphenyl

Cat. No.: B15219132
M. Wt: 340.05 g/mol
InChI Key: LZQAARHEWAJSHK-UHFFFAOYSA-N
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Description

2,6-Dibromo-3',5'-dimethyl-1,1'-biphenyl is a halogenated biphenyl derivative characterized by bromine substituents at the 2- and 6-positions of one phenyl ring and methyl groups at the 3'- and 5'-positions of the adjacent ring. This arrangement confers significant steric hindrance and electron-withdrawing effects (EWG) due to the bromine atoms, while the methyl groups contribute to hydrophobic interactions and moderate steric bulk.

Properties

Molecular Formula

C14H12Br2

Molecular Weight

340.05 g/mol

IUPAC Name

1,3-dibromo-2-(3,5-dimethylphenyl)benzene

InChI

InChI=1S/C14H12Br2/c1-9-6-10(2)8-11(7-9)14-12(15)4-3-5-13(14)16/h3-8H,1-2H3

InChI Key

LZQAARHEWAJSHK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C2=C(C=CC=C2Br)Br)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dibromo-3’,5’-dimethyl-1,1’-biphenyl can be achieved through several methods. One common approach involves the bromination of 3’,5’-dimethyl-1,1’-biphenyl using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is typically carried out in an inert solvent such as carbon tetrachloride or chloroform at a controlled temperature to ensure selective bromination at the 2 and 6 positions .

Industrial Production Methods

In an industrial setting, the production of 2,6-Dibromo-3’,5’-dimethyl-1,1’-biphenyl may involve large-scale bromination processes using continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent flow rates, can further optimize the production process .

Chemical Reactions Analysis

Types of Reactions

2,6-Dibromo-3’,5’-dimethyl-1,1’-biphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.

    Coupling: Formation of biaryl compounds with diverse functional groups.

    Reduction: Formation of 3’,5’-dimethyl-1,1’-biphenyl.

Scientific Research Applications

2,6-Dibromo-3’,5’-dimethyl-1,1’-biphenyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Dibromo-3’,5’-dimethyl-1,1’-biphenyl in chemical reactions involves the activation of the bromine atoms, which serve as leaving groups in substitution and coupling reactions. The presence of electron-donating methyl groups at the 3’ and 5’ positions can influence the reactivity and selectivity of the compound in various reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The following table summarizes critical distinctions between 2,6-Dibromo-3',5'-dimethyl-1,1'-biphenyl and analogous biphenyl derivatives:

Compound Name Substituents Positions Reactivity/Properties Applications/Studies
This compound Br, CH₃ 2,6; 3',5' High steric hindrance; strong EWG; low solubility in polar solvents Potential catalyst support; material precursor
2,6-Difluoro-3',5'-dimethyl-1,1'-biphenyl (3vc) F, CH₃ 2,6; 3',5' Smaller substituent size; moderate EWG; higher polarity Intermediate in Ru-catalyzed C–H arylation reactions
Dimethyl 4′-bromo-3-oxo-5-(thiophen-2-yl)-... Br, COOCH₃, thiophene 4′, 3, 5 Hydrogen-bonding capacity; planar thiophene moiety Crystal engineering; Hirshfeld surface analysis
6,6′-Dimethoxy-2,2′,3,3′,5-pentanitro-... OCH₃, NO₂ 6,6′; 2,2′,3,3′,5 Extreme EWG from nitro groups; axial chirality Explosives research; chiral compound synthesis

Detailed Analysis

Substituent Effects on Reactivity and Electronic Properties Halogen vs. Alkyl/Methoxy Groups: Bromine’s strong EWG nature enhances electrophilic substitution resistance compared to fluorine in 3vc . Methoxy groups in 6,6′-Dimethoxy-... act as electron donors, contrasting sharply with bromine’s electron-withdrawing effects . Steric Considerations: The 2,6-dibromo substitution creates significant steric hindrance, reducing rotational freedom between phenyl rings. This contrasts with the 4′-bromo derivative in , where bromine’s position allows for more flexible crystal packing.

Synthetic Methodologies

  • The synthesis of 3vc involves Ru-catalyzed C–H arylation between bromo- and fluoroarenes , whereas 6,6′-Dimethoxy-... was synthesized via nitration of a methoxy precursor under highly controlled conditions . The target compound’s bromine substituents likely necessitate harsher reaction conditions or specialized catalysts.

Crystallographic and Molecular Interactions

  • The thiophene-containing derivative in exhibits intermolecular hydrogen bonding (C=O⋯H interactions) and π-stacking due to its planar thiophene group. In contrast, the target compound’s bromine and methyl groups may promote halogen bonding (Br⋯Br or Br⋯π interactions) and hydrophobic packing, though direct crystallographic data are unavailable.

Biological and Toxicological Implications While biphenyl derivatives like 1,1'-biphenyl and 2,3-dimethyl hydroquinone are linked to toxicological behavior , brominated analogs like the target compound may exhibit altered bioactivity due to bromine’s stability and resistance to metabolic degradation.

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